Methyl 2-chloro-6-methoxy-3-nitrobenzoate
Description
Methyl 2-chloro-6-methoxy-3-nitrobenzoate (CAS: 55776-21-1) is a substituted aromatic ester with the molecular formula C₉H₈ClNO₅ and a molecular weight of 245.62 g/mol. It is characterized by a benzoate backbone functionalized with chloro (Cl), methoxy (OCH₃), and nitro (NO₂) groups at the 2-, 6-, and 3-positions, respectively .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-chloro-6-methoxy-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-6-4-3-5(11(13)14)8(10)7(6)9(12)16-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDGIWVHWPFPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Methyl 2-hydroxy-6-methoxybenzoate Derivatives
- Method: Nitration is performed using a mixture of nitric acid and acetic anhydride or sulfuric acid-nitric acid mixtures under controlled temperature (0–30 °C) to introduce the nitro group selectively at the 3-position.
- Example: According to a patent (CN105820054A), nitration of methyl 3-methylbenzoate with nitric acid and acetic anhydride under ice-bath conditions yields methyl 3-methyl-2-nitrobenzoate with high selectivity and yield (~98%) after recrystallization from ethanol.
Methylation of Hydroxy Groups
- Method: Methylation of methyl 2-hydroxy-3-nitrobenzoate to form methyl 2-methoxy-3-nitrobenzoate is commonly achieved using methyl iodide in the presence of a base such as potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF).
- Conditions: Reaction temperature is maintained between 20–60 °C for 1 hour.
- Yield: High yields (~98%) are reported with clean conversion to the methyl ether product.
Esterification and Purification
- Method: Esterification is often maintained from the starting methyl benzoate or performed by reacting the corresponding acid with methanol under acidic catalysis.
- Purification: Recrystallization from solvents such as absolute ethanol or ethyl acetate is used to obtain high-purity methyl esters.
- Analytical Data: High-performance liquid chromatography (HPLC) and LC-MS confirm purity and molecular weight, with typical purity exceeding 98%.
Representative Preparation Example
Research Findings and Analytical Data
- Yield Optimization: Careful temperature control during nitration and methylation steps is critical to minimize side reactions and isomer formation.
- Isomeric Purity: Nitration often yields mixtures of nitro isomers; recrystallization effectively enriches the desired 3-nitro isomer.
- Spectroscopic Confirmation: LC-MS shows molecular ion peak at MH+ = 212 for methyl 2-methoxy-3-nitrobenzoate, consistent with molecular formula C9H9NO5.
- Reaction Monitoring: HPLC is used to monitor reaction progress and purity, ensuring >98% product purity after workup.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Starting Material | Methyl 2-hydroxy-3-nitrobenzoate | Readily methylated |
| Nitration Agent | 65% Nitric Acid + Acetic Anhydride | Selective nitration at 3-position |
| Methylation Agent | Methyl Iodide + K2CO3 in DMF | Efficient O-methylation |
| Chlorination Agent | (Inferred) SOCl2 or PCl5 | Requires controlled conditions |
| Reaction Temperature | 0–60 °C | Low temperature avoids side reactions |
| Solvent | DMF, Ethanol, Ethyl Acetate | Solubility and recrystallization |
| Purification | Recrystallization | High purity >98% |
| Yield | 95–98% (nitration and methylation steps) | High yield with optimized protocol |
Concluding Remarks
The preparation of methyl 2-chloro-6-methoxy-3-nitrobenzoate involves established organic synthesis techniques grounded in electrophilic aromatic substitution, methylation, and ester chemistry. The critical steps are nitration and methylation, which have been extensively optimized in related compounds to achieve high yields and purity. While direct chlorination methods specific to this compound are less documented, analogous aromatic chlorination strategies are applicable. Purification by recrystallization and rigorous analytical verification ensure the compound's structural integrity and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoates: From nucleophilic substitution reactions.
Carboxylic Acids: From ester hydrolysis.
Scientific Research Applications
Methyl 2-chloro-6-methoxy-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-methoxy-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to specific targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties:
- Solubility : Soluble in organic solvents like DMSO; stock solutions (10 mM) are typically prepared in DMSO and stored at -80°C (6 months) or -20°C (1 month) to prevent degradation .
- Purity : >95% (HPLC), as certified by suppliers like GLPBIO and Hua Yang Chem .
- Hazards : Classified with GHS warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
- Applications : Primarily used as a research chemical in pharmaceutical and agrochemical synthesis intermediates .
Comparison with Structural Analogues
Substituent Variations and Molecular Features
The compound’s structural analogues differ in substituent types, positions, or ester groups. Key examples include:
Key Observations :
- Substituent Effects: The presence of electron-withdrawing groups (Cl, NO₂) in the target compound enhances electrophilic reactivity compared to methyl or amino substituents in analogues .
- Ester vs. Acid : The free carboxylic acid derivative (CAS 55776-17-5) exhibits higher polarity and lower solubility in organic solvents than its ester counterparts .
Physical and Chemical Properties
Stability and Handling
- The target compound’s nitro group increases thermal instability compared to non-nitro analogues.
- Storage: Requires refrigeration (2–8°C), whereas ethyl esters with amino groups (e.g., CAS 1183546-09-9) may need inert atmospheres to prevent degradation .
Research and Industrial Relevance
Biological Activity
Methyl 2-chloro-6-methoxy-3-nitrobenzoate (CAS Number: 55776-21-1) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzoate structure with three distinct functional groups: a chloro group, a methoxy group, and a nitro group. Its molecular formula is . The presence of these groups is crucial for its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the chloro and methoxy groups influence the compound's reactivity and binding affinity to specific targets.
Key Mechanisms:
- Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, potentially leading to the formation of biologically active derivatives.
- Reduction Reactions: The nitro group can be reduced to an amino group, altering the compound's biological properties.
- Ester Hydrolysis: Hydrolysis of the ester can yield benzoic acid derivatives, which may have distinct biological activities.
Biological Activity
Research indicates that this compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Below are summarized findings from various studies:
Case Studies
- Antimicrobial Activity: A study conducted on the antimicrobial properties of this compound revealed significant inhibition against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics.
- Antiviral Properties: Research focusing on HIV-1 reverse transcriptase showed that derivatives of this compound exhibited potent inhibitory activity, suggesting potential as a lead compound for antiviral drug development. The structure–activity relationship indicated that specific substitutions enhanced efficacy against resistant strains of the virus.
- Anticancer Effects: In vitro studies using various cancer cell lines indicated that this compound induced significant cytotoxic effects, leading to apoptosis through caspase activation pathways. This suggests its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
